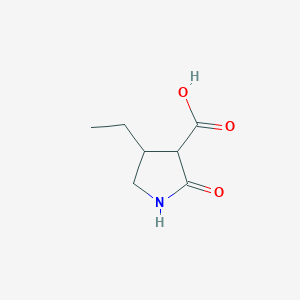
4-Ethyl-2-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the class of pyrrolidine derivatives and contains a pyrrolidine ring with a carboxylic acid group and an ethyl substituent.
- The compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
4-Ethyl-2-oxopyrrolidine-3-carboxylic acid: is an organic compound with the chemical formula .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 4-ethyl-2-oxopyrrolidine-3-carboxylic acid typically involves the reaction of an appropriate precursor with ethyl chloroformate or ethyl chloroacetate.
Reaction Conditions: The reaction is often carried out in the presence of a base (such as sodium hydroxide) to facilitate esterification.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent with the principles mentioned above.
Analyse Chemischer Reaktionen
Reactivity: 4-Ethyl-2-oxopyrrolidine-3-carboxylic acid can undergo various reactions, including
Common Reagents and Conditions: Reagents like ethyl chloroformate, sodium hydroxide, and appropriate solvents are commonly used.
Major Products: The major product is the ethyl ester of the carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: May serve as a lead compound for drug development.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
- The specific mechanism of action for 4-ethyl-2-oxopyrrolidine-3-carboxylic acid would depend on its intended application.
- Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
- While I don’t have direct information on similar compounds, it’s essential to explore related pyrrolidine derivatives to highlight its uniqueness.
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
4-ethyl-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-2-4-3-8-6(9)5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
NXDIOAVJFNDHQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CNC(=O)C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















